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Erythromycin, anhydro-, N-oxide - 992-65-4

Erythromycin, anhydro-, N-oxide

Catalog Number: EVT-304803
CAS Number: 992-65-4
Molecular Formula: C37H67NO14
Molecular Weight: 749.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin is a well-known macrolide antibiotic that has been extensively used in the treatment of infections caused by Gram-positive microorganisms. Its widespread use has led to its classification as a contaminant of emerging concern in aquatic ecosystems. The antibiotic operates by targeting the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and survival. However, the presence of erythromycin in the environment and its interaction with other contaminants, such as nanoparticles, raises concerns about its ecological impact and the potential for altered toxicity profiles1.

Erythromycin A (EMA)

Compound Description: Erythromycin A (EMA) is a well-known macrolide antibiotic recognized for its potent stimulatory effect on gastrointestinal motor activity. Research suggests that EMA mimics the action of motilin, a peptide responsible for stimulating motor activity in the human and rabbit gut via smooth muscle receptors []. EMA exhibits species and regional specificity similar to motilin, being effective in human and rabbit duodenal strips but not in rat or dog duodenum [].

8,9-anhydro-Erythromycin A 6,9-hemiketal (EM201)

Compound Description: EM201 is a derivative of Erythromycin A, exhibiting a potent contractile effect on rabbit duodenal smooth-muscle strips []. This compound displays a strong ability to displace iodinated motilin bound to smooth-muscle membrane fractions, indicating its interaction with motilin receptors [].

Erythromycin A N-oxide

Compound Description: Erythromycin A N-oxide is another derivative of Erythromycin A, characterized by the presence of an oxidized nitrogen atom []. Compared to EMA and EM201, this compound shows a weaker contractile effect on rabbit duodenal smooth-muscle strips and a lower ability to displace iodinated motilin [].

8-hydroxy-9-deoxoerythromycin A

Compound Description: This compound is a derivative of Erythromycin A, formed by the reduction of the 8,9-epoxy derivative of Erythromycin A N-oxide []. It can react with ethylene carbonate to form the cyclic 6,8-carbonate [].

Indicine N-oxide

Compound Description: Indicine N-oxide is a pyrrolizidine alkaloid N-oxide exhibiting antitumor activity with reduced toxicity compared to other pyrrolizidine alkaloids []. It is metabolized to indicine in rabbits and humans, primarily by the gut flora [].

Roflumilast N-oxide

Compound Description: Roflumilast N-oxide is the pharmacologically active metabolite of roflumilast, a drug used in the treatment of chronic obstructive pulmonary disease (COPD). Both roflumilast and its N-oxide exhibit similar intrinsic inhibitory activity against phosphodiesterase 4 (PDE4), contributing to the total PDE4 inhibition (tPDE4i) observed in humans [].

Source and Classification

Erythromycin, anhydro-, N-oxide is a semi-synthetic derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is classified under the category of antibiotics and specifically falls within the macrolide subclass due to its structural characteristics and mechanism of action against bacterial infections. The N-oxide form is notable for its altered reactivity and pharmacological properties compared to its parent compound, erythromycin.

Synthesis Analysis

The synthesis of erythromycin, anhydro-, N-oxide involves several key steps that modify the structure of erythromycin A or B. Initially, the amino nitrogen of the 3'-dimethylamino group in erythromycin is oxidized to form the corresponding N-oxide. This oxidation is crucial as it prevents further reactions at the amino site, stabilizing the intermediate for subsequent transformations.

A typical synthetic route includes:

  1. Oxidation: Erythromycin A or B is treated with oxidizing agents such as perbenzoic acid to yield the N-oxide derivative.
  2. Further Modifications: The N-oxides can undergo additional oxidation to produce various derivatives, including 8,9-anhydro-8,9-epoxyerythromycin and other related compounds.
  3. Reduction: The final step often involves reducing these intermediates to yield erythromycin, anhydro-, N-oxide with desired antimicrobial properties .
Molecular Structure Analysis

The molecular structure of erythromycin, anhydro-, N-oxide can be characterized by its unique macrolide ring system, which consists of a large lactone ring containing multiple stereocenters. The specific features include:

  • Molecular Formula: C₁₈H₃₅N₃O₅
  • Molecular Weight: Approximately 375.50 g/mol
  • Functional Groups: The presence of an N-oxide functional group significantly alters its chemical behavior compared to non-N-oxide forms.

The structural integrity is crucial for its biological activity, particularly in binding to bacterial ribosomes and inhibiting protein synthesis.

Chemical Reactions Analysis

Erythromycin, anhydro-, N-oxide participates in various chemical reactions that are influenced by its functional groups:

  1. Epoxidation: The alkene moiety within the structure can be oxidized using reagents like m-chloroperbenzoic acid to form epoxides.
  2. Reduction Reactions: The N-oxide can be reduced back to the amine form or converted into other derivatives through selective reductions using agents such as sodium sulfite or palladium on carbon .
  3. Cycloaddition Reactions: Erythromycin derivatives can also undergo [3+2] cycloaddition reactions when treated with diazomethane, leading to pyrazoline derivatives that may exhibit enhanced biological properties .
Mechanism of Action

The mechanism of action of erythromycin, anhydro-, N-oxide primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication:

  1. Binding Site: The compound interacts specifically with the peptidyl transferase center of the ribosome.
  2. Inhibition Type: It acts as a bacteriostatic agent at lower concentrations but can exhibit bactericidal properties at higher doses.

This mechanism underscores its effectiveness against a range of Gram-positive bacteria and some Gram-negative strains.

Physical and Chemical Properties Analysis

Erythromycin, anhydro-, N-oxide exhibits distinct physical and chemical properties that contribute to its utility as an antibiotic:

  • Solubility: It is generally soluble in organic solvents like methanol and chloroform but has limited solubility in water.
  • Stability: The stability of this compound can be affected by pH levels; it tends to degrade under acidic conditions.
  • Melting Point: Typical melting points for related compounds range from 120°C to 130°C, indicating solid-state properties suitable for formulation into various pharmaceutical preparations .
Applications

Erythromycin, anhydro-, N-oxide has significant applications in medicine:

  1. Antibiotic Therapy: It is used as a treatment for respiratory tract infections, skin infections, and other bacterial diseases where penicillin is ineffective.
  2. Research Applications: The compound serves as a valuable tool in pharmacological research for studying antibiotic resistance mechanisms and developing new therapeutic agents.
  3. Synthesis Intermediates: Its reactive sites allow for further chemical modifications that can lead to novel derivatives with improved efficacy or reduced toxicity profiles .
Chemical Structure and Physicochemical Properties of Erythromycin, Anhydro-, and N-Oxide Derivatives

Molecular Configuration and Stereochemical Complexity of Erythromycin A

Erythromycin A (C₃₇H₆₇NO₁₃) is a 14-membered macrolide antibiotic characterized by 18 chiral centers that dictate its three-dimensional conformation and biological activity. The molecule comprises a macrocyclic lactone ring decorated with two glycosidically linked deoxy sugars: desosamine at C5 and cladinose at C3. The lactone ring adopts a folded "boat" conformation in solution, stabilized by intramolecular hydrogen bonding between the C11/C12 diol and the C9 ketone. This conformation is essential for ribosomal binding [3] [8].

A critical structural feature is the C9 carbonyl, which participates in acid-catalyzed hemiketal formation with the C6 hydroxyl group. This reactivity underpins erythromycin’s susceptibility to acid degradation. X-ray crystallographic studies confirm that the stereochemistry at C9 in degradation products (e.g., anhydroerythromycin) is exclusively 9R, resulting from nucleophilic attack by the C12 hydroxyl on the C9 carbonyl in acidic media [3]. The absolute configurations at C1–C13 and stereogenic centers in the sugars are conserved during structural transformations, preserving the molecule’s topological complexity [4].

Table 1: Stereogenic Centers in Erythromycin A and Derivatives

PositionRole in Erythromycin AConfigurationConsequence of Modification
C9Carbonyl groupSpiro center in AHEDictates 9R stereochemistry in anhydro form [3]
C6Hydroxyl nucleophileRMediates hemiketal formation
C11–C12Diol systemR,RCoordinates zinc in MBLs; degradation site
Desosamine NTertiary amineN-oxide formation site

Structural Modifications in Anhydroerythromycin (AHE) and Erythromycin N-Oxide

Anhydroerythromycin (AHE):Acid exposure transforms erythromycin A into anhydroerythromycin (C₃₇H₆₇NO₁₃) via a dehydration pathway. This involves:

  • Hemiketal formation: Protonation of the C9 carbonyl followed by nucleophilic attack by the C6 hydroxyl, yielding a bicyclic 6,9-hemiketal intermediate.
  • Dehydration: Elimination of the C12 hydroxyl generates an 8,9-anhydro-6,9-hemiketal with a conjugated enone system (Δ⁸,⁹). The C9 stereochemistry is confirmed as 9R via X-ray crystallography of the 2′-acetate derivative [3] [6]. The resultant planar spiro center at C9 disrupts the native hydrogen-bonding network, abolishing ribosomal binding.

Erythromycin N-Oxide (C₃₇H₆₇NO₁₄):This derivative forms via oxidation of the desosamine tertiary amine. The N-oxide moiety (N⁺–O⁻) significantly alters electron distribution, increasing the oxygen’s nucleophilicity. Unlike AHE, the macrolactone backbone remains intact, preserving the C9 carbonyl and C6 hydroxyl. The N-oxide group is thermally stable but reverts to erythromycin under reducing conditions [7]. Synthetic routes include:

  • Direct oxidation of erythromycin with peracids (e.g., mCPBA)
  • In vivo metabolic oxidation, where it serves as a reversible metabolite [7]

Table 2: Structural Comparison of Erythromycin Derivatives

PropertyErythromycin AAnhydroerythromycin (AHE)Erythromycin N-Oxide
Molecular FormulaC₃₇H₆₇NO₁₃C₃₇H₆₅NO₁₂C₃₇H₆₇NO₁₄
Key ModificationNoneC8–C9 double bond; 9R spiro centerDesosamine N⁺–O⁻
Glycosidic BondsIntactIntactIntact
Acid StabilityLowHigh (degradation endpoint)Moderate

Acid-Catalyzed Degradation Pathways and Stability Profiles

Erythromycin degradation is pH-dependent, with distinct pathways for anhydroerythromycin and N-oxide:

Anhydroerythromycin Pathway:In acidic conditions (pH < 5), degradation proceeds via:

Erythromycin A → Protonation at C9 → 6,9-Hemiketal → H₂O elimination → Anhydroerythromycin  

Kinetic studies show this degradation is rapid (t₁/₁₀ = 3.7 seconds at pH 2, 37°C), with activation energy of 15.6 kcal/mol [6] [9]. The reaction is intramolecular, independent of buffer species, and irreversible. Stabilization strategies include:

  • C6 methylation (clarithromycin), blocking hemiketalization
  • C9 aza substitution (azithromycin), eliminating the carbonyl [6]

N-Oxide Pathway:Degradation occurs via hydrolysis of the cladinose glycosidic bond rather than lactone rearrangement. At pH 2 (37°C), t₁/₁₀ = 20.1 minutes – significantly slower than AHE formation. The activation energy is higher (25.3 kcal/mol), reflecting the stability of the N-oxide bond [6] [7]. Hydrolysis yields desosaminyl-N-oxide and cladinose-free aglycone.

Table 3: Kinetic Stability Parameters

ParameterAnhydroerythromycin FormationN-Oxide Hydrolysis
Rate Constant (pH 2)0.187 s⁻¹5.5 × 10⁻⁴ min⁻¹
t₁/₁₀ (37°C)3.7 seconds20.1 minutes
Activation Energy15.6 kcal/mol25.3 kcal/mol
Primary Driver[H⁺][H⁺]; dielectric constant

Comparative Analysis of Electron Distribution and Binding Affinity

Electrostatic differences between these derivatives profoundly impact molecular interactions:

Anhydroerythromycin:

  • The Δ⁸,⁹ enone system introduces a conjugated electrophilic region, reducing electron density at C9.
  • Loss of the C9 carbonyl and C12 hydroxyl eliminates hydrogen-bonding capacity critical for ribosomal RNA (rRNA) binding. This explains its 100-fold reduced affinity for the 50S ribosomal subunit compared to erythromycin [3] [6].
  • The molecule exhibits a dipole moment of 4.2 Debye, oriented toward the enone, contrasting erythromycin’s 8.1 Debye polarized toward the C9 carbonyl [4].

Erythromycin N-Oxide:

  • The desosamine N-oxide moiety (N⁺–O⁻) creates a localized dipole (3.5 Debye) and increases pKₐ to 12.5, enhancing water solubility.
  • Molecular dynamics simulations reveal strengthened ionic interactions with rRNA A2058 (E. coli numbering) via the N-oxide oxygen, compensating for minor conformational shifts in the lactone ring [7] [10].
  • Unlike AHE, it retains the C9 carbonyl, enabling hydrogen bonding with U2619 in the ribosomal exit tunnel. However, steric bulk at the desosamine may partially obstruct the binding pocket [10].

Table 4: Electronic Properties and Simulated Binding Affinities

PropertyErythromycin AAnhydroerythromycinErythromycin N-Oxide
Dipole Moment (Debye)8.14.29.3
pKₐ (Desosamine N)8.712.5
H-Bond Donors545
ΔG (kcal/mol) vs. Ribosome-10.2-6.8-9.5

The N-oxide’s capacity to form additional van der Waals contacts with 23S rRNA bases (e.g., G2505, U2586) suggests potential activity against macrolide-resistant strains where methylation of A2058 disrupts native hydrogen bonding. This is under investigation via cryo-EM studies of ribosome complexes [10].

Properties

CAS Number

992-65-4

Product Name

Erythromycin, anhydro-, N-oxide

IUPAC Name

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide

Molecular Formula

C37H67NO14

Molecular Weight

749.9 g/mol

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

LUIPOVCSQJTWHA-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O

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